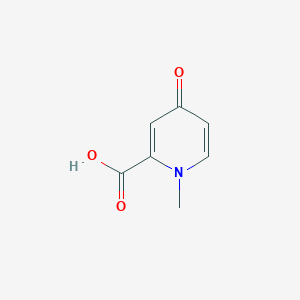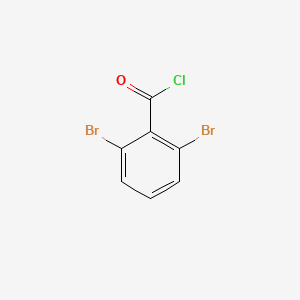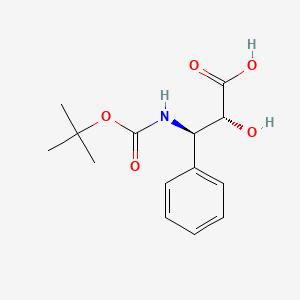
1-propyl-1H-indole-2-carboxylic acid
Overview
Description
1-propyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of indole carboxylic acids, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of 1-propyl-1H-indole-2-carboxylic acid and its derivatives has been a subject of interest in many studies . A fragment-based approach has been applied to obtain new molecules that extended into the p1 pocket of the BH3 groove . This approach involved deconstructing the 1H-indole-2-carboxylic acid from the parental molecule and substituting a benzenesulfonyl at the 1-position .Molecular Structure Analysis
The molecular structure of 1-propyl-1H-indole-2-carboxylic acid is characterized by an indole core and a carboxylic acid group . The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including 1-propyl-1H-indole-2-carboxylic acid, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “1-propyl-1H-indole-2-carboxylic acid”, have been found to possess antiviral activities . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . The indole nucleus in these compounds can bind with high affinity to multiple receptors, which can be beneficial in the development of new anticancer drugs .
Anti-HIV Activity
“1-propyl-1H-indole-2-carboxylic acid” has been found to inhibit the strand transfer of HIV-1 integrase . This makes it a promising scaffold for the development of integrase inhibitors, which can effectively impair viral replication .
Antioxidant Activity
Indole derivatives are known for their antioxidant activities . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activities . They have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Asperigillus niger .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activities . They have shown effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Activity
Indole derivatives are known for their antidiabetic properties . They can help in regulating blood sugar levels, thereby aiding in the management of diabetes .
Mechanism of Action
Target of Action
1-Propyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary target of this compound is the HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 .
Mode of Action
The compound interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer of the enzyme . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction results in the impairment of the viral replication process .
Biochemical Pathways
The action of 1-propyl-1H-indole-2-carboxylic acid affects the biochemical pathway of HIV-1 replication. By inhibiting the strand transfer activity of the HIV-1 integrase, the compound disrupts the integration of the viral DNA into the host genome . This prevents the production of new virus particles, thereby halting the progression of the infection .
Result of Action
The primary result of the action of 1-propyl-1H-indole-2-carboxylic acid is the inhibition of HIV-1 replication. By blocking the activity of the HIV-1 integrase, the compound prevents the integration of the viral DNA into the host genome . This halts the production of new virus particles and slows down the progression of the infection .
Safety and Hazards
Future Directions
The future directions in the research of 1-propyl-1H-indole-2-carboxylic acid and its derivatives involve the development of new antitubercular agents , the discovery of novel HIV-1 integrase inhibitors , and the treatment of liver cancer . These future directions are based on the promising results obtained from the studies of indole-2-carboxylic acid derivatives .
properties
IUPAC Name |
1-propylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFETBXTISVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)


![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)
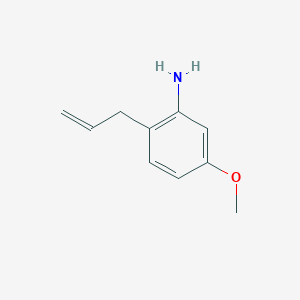
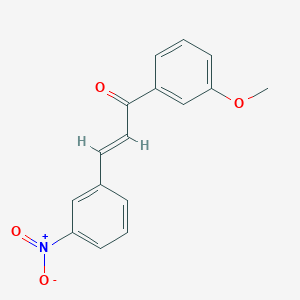
![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

